Canthine

Multidrug Resistance Leukemia Cytotoxicity

Researchers targeting multidrug-resistant (MDR) cancer phenotypes often find standard agents ineffective. Canthine provides the rigid tetracyclic core of canthin-6-one, which circumvents resistance in CEM/ADR5000 leukemia cells where doxorubicin shows reduced efficacy. - MDR Activity: Canthin-6-one demonstrates superior potency vs. doxorubicin in resistant leukemia models. - Scaffold for SAR: 5-Methoxycanthin-6-one exhibits 1.59-fold greater in vivo anti-inflammatory potency (ED50) than the parent. - Defined Mechanism: Preferentially accumulates in lipid droplets, altering unsaturated fatty acid composition-a novel antifungal mode distinct from ergosterol-targeting agents.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 206-68-8
Cat. No. B12676620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanthine
CAS206-68-8
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1C=CC2=NC=CC3=C2N1C4=CC=CC=C34
InChIInChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2
InChIKeyVYQRBKCKQCRYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canthine: β-Carboline Identification & Core Characteristics


Canthine (CAS 206-68-8) is the parent tetracyclic framework of the canthinone alkaloid subclass, a distinct group within the broader β-carboline family characterized by an additional fused D-ring [1]. Its primary biologically active derivative is canthin-6-one (CAS 479-43-6), a natural product isolated from diverse plant sources including the Rutaceae and Simaroubaceae families, and more recently from fungi [2]. The scaffold is recognized for its broad pharmacological profile encompassing antimicrobial, antiproliferative, and anti-inflammatory activities [3].

Canthine: Binding & Resistance Specificity


The rigid tetracyclic architecture of the canthinone scaffold imposes conformational constraints distinct from simpler β-carboline analogs, directly impacting target recognition and biological outcome. For example, canthin-6-one displays a 10-fold lower affinity for the benzodiazepine receptor compared to the more flexible t-butyl β-carboline-3-carboxylate, resulting in no determinable in vivo activity at this site—a critical differentiation that renders generic class substitution inappropriate for receptor-targeted studies [1]. Furthermore, canthin-6-one demonstrates activity against multidrug-resistant leukemia cells where standard chemotherapeutic agents like doxorubicin show reduced efficacy, highlighting a resistance-circumventing profile not shared across the broader β-carboline class [2].

Canthin-6-One: Quantified Performance Evidence


MDR Leukemia: Cytotoxicity vs. Doxorubicin

Canthin-6-one demonstrates superior cytotoxic activity against multidrug-resistant CEM/ADR5000 leukemia cells compared to the standard chemotherapeutic agent doxorubicin [1]. While doxorubicin's efficacy is significantly reduced in this resistant line, canthin-6-one maintains potent activity, indicating a mechanism of action that bypasses common resistance pathways.

Multidrug Resistance Leukemia Cytotoxicity

Antioxidant Activity vs. Vitamin E

In DPPH radical scavenging assays, canthin-6-one exhibits antioxidant activity that is significantly comparable to the established positive control, Vitamin E [1]. The quantified IC50 values provide a benchmark for evaluating the compound's antioxidant potential relative to a widely recognized standard.

Antioxidant Radical Scavenging Natural Product

Benzodiazepine Receptor Affinity vs. β-Carboline

Crystallographic and pharmacological studies reveal that canthin-6-one (as 2-(methoxycarbonyl)canthin-6-one) possesses a 10-fold lower affinity for the benzodiazepine receptor compared to the more flexible t-butyl β-carboline-3-carboxylate analog [1]. Furthermore, the canthin-6-one derivative exhibited no determinable in vivo activity at this receptor, whereas the comparator β-carboline acts as an antagonist.

Receptor Binding β-Carboline CNS

In Vivo Anti-Inflammatory Efficacy vs. Diclofenac

In a rat model of inflammation, canthin-6-one demonstrates anti-inflammatory effects that are either comparable or significant relative to the positive control, diclofenac [1]. The dose-dependent activity provides a quantitative ED50 benchmark for in vivo efficacy assessment.

Anti-inflammatory In Vivo ED50

SAR Baseline: Canthine Analogue Activity

Six newly synthesized unnatural canthine analogues demonstrate moderate inhibitory activity against HeLa cervical cancer cells, with IC50 values spanning a defined micromolar range [1]. This range establishes a quantitative activity baseline for the synthetic canthine scaffold, providing a reference point against which future optimized derivatives can be compared.

Synthetic Chemistry SAR Cervical Cancer

Methoxy Substitution: Enhanced Anti-Inflammatory & Antioxidant Potency

Direct comparison within the same study reveals that 5-methoxycanthin-6-one exhibits superior potency relative to unsubstituted canthin-6-one across both anti-inflammatory (ED50) and antioxidant (IC50) endpoints [1]. This quantifies the functional impact of the 5-methoxy substitution.

SAR Methoxy Substitution Potency Enhancement

Canthine & Canthin-6-One: Research Application Scenarios


Overcoming MDR in Leukemia

Based on direct comparative evidence showing canthin-6-one is more active than doxorubicin against multidrug-resistant CEM/ADR5000 leukemia cells [1], this compound is prioritized for oncology programs investigating resistance-circumventing mechanisms. Researchers developing therapies for relapsed or refractory leukemias should consider canthin-6-one as a scaffold for lead optimization targeting MDR phenotypes.

SAR for Enhanced Anti-Inflammatory Potency

Direct head-to-head data demonstrate that 5-methoxycanthin-6-one exhibits 1.59-fold greater anti-inflammatory potency (ED50) than unsubstituted canthin-6-one in vivo [2]. This quantifiable differentiation makes the canthinone scaffold suitable for systematic structure-activity relationship studies aimed at optimizing substituent effects for inflammation-targeted therapeutics.

Antioxidant Potency Benchmarks vs. Vitamin E

For studies investigating natural product-derived antioxidants, canthin-6-one provides a well-characterized benchmark with a DPPH radical scavenging IC50 of 33.60 ± 0.011, compared directly to Vitamin E (IC50 8.605 ± 0.002) [2]. This quantification supports its use as a reference compound in oxidative stress and free radical biology research.

Antifungal Lead Development: Lipid Droplet Targeting

Mechanistic studies reveal that canthin-6-one preferentially accumulates within lipid droplets of Saccharomyces cerevisiae and alters unsaturated fatty acid composition, representing a novel antifungal mechanism distinct from ergosterol-targeting agents [3]. Researchers pursuing next-generation antifungals with unique modes of action should evaluate this scaffold for resistance-evading therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.